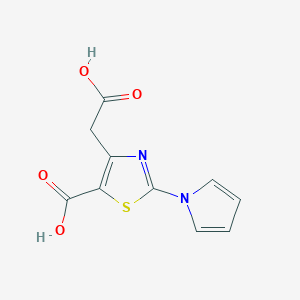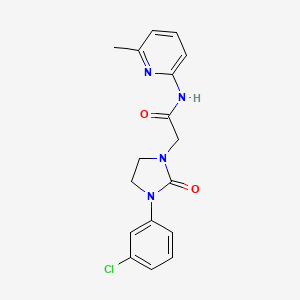
2-Fluor-4-(propan-2-yl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-(propan-2-yl)benzoic acid is1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Fluoro-4-(propan-2-yl)benzoic acid is a solid substance at room temperature . It is recommended to be stored in a dry, cool, and well-ventilated place .Wissenschaftliche Forschungsanwendungen
NMR-Spektroskopie und Strukturklärung
In der Kernmagnetresonanz-(NMR)-Spektroskopie dient diese Verbindung als Referenzstandard. Ihre klar definierten chemischen Verschiebungen bieten eine Grundlage für die Kalibrierung von NMR-Instrumenten. Forscher verwenden sie auch, um die Struktur anderer organischer Moleküle zu bestimmen.
Weitere Informationen finden Sie in den folgenden Quellen:
Wirkmechanismus
Target of Action
The primary targets of 2-Fluoro-4-(propan-2-yl)benzoic acid are currently unknown . This compound is a derivative of benzoic acid, which is widely used in the pharmaceutical industry due to its antimicrobial properties . .
Mode of Action
As a derivative of benzoic acid, it may share similar properties, such as disrupting bacterial cell membranes . .
Biochemical Pathways
Some benzoic acid derivatives are known to be involved in the metabolism of certain bacteria , but it is unclear whether this compound has similar effects.
Pharmacokinetics
The compound also has a high lipophilicity, which can influence its distribution within the body .
Action Environment
The action of 2-Fluoro-4-(propan-2-yl)benzoic acid can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . The presence of other compounds can also affect its action, as they can compete with the compound for binding sites or affect its metabolism .
Vorteile Und Einschränkungen Für Laborexperimente
2-F-PBA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, 2-F-PBA is stable in a variety of conditions, including aqueous solutions and organic solvents. However, it is important to note that 2-F-PBA is a volatile compound and can easily evaporate if not stored correctly. Additionally, it is important to use caution when handling 2-F-PBA as it can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are several potential future directions for 2-F-PBA research. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase and its potential effects on the body. Additionally, research could be done to explore the potential of 2-F-PBA as a drug delivery agent, as it has been shown to be able to penetrate cell membranes. Furthermore, research could be done to explore the potential of 2-F-PBA as an antioxidant and its potential effects on the body. Finally, research could be done to explore the potential of 2-F-PBA as an anti-inflammatory agent and its potential effects on the body.
Synthesemethoden
2-F-PBA can be synthesized through several different methods. One method involves the reaction of 2-fluoro-4-nitrobenzoic acid with sodium borohydride in the presence of a base. This reaction produces 2-F-PBA and sodium nitrate as byproducts. Another method involves the reaction of 2-fluoro-4-nitrobenzoic acid with sodium borohydride in the presence of a base and an alcohol. This reaction produces 2-F-PBA and sodium borohydride as byproducts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties and roles of 2-Fluoro-4-(propan-2-yl)benzoic acid are not well-documented in the literature. Benzoic acid derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-fluoro-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJKOYSMFXNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)
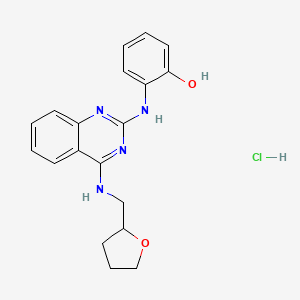

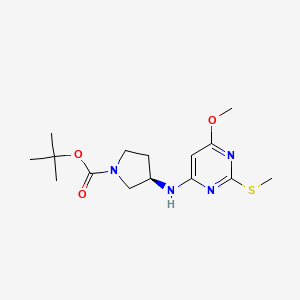
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)


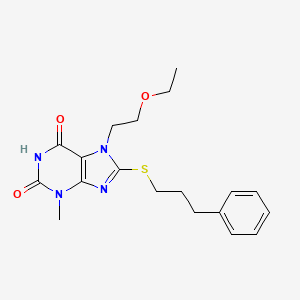
![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)
